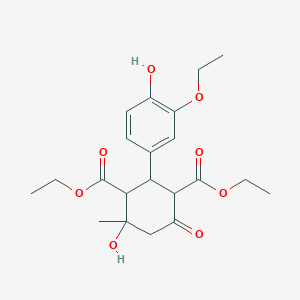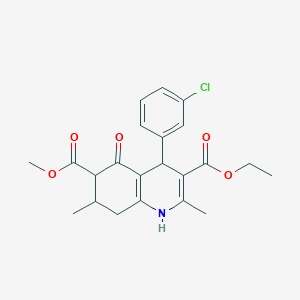![molecular formula C20H20N4O4S2 B4104093 N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide](/img/structure/B4104093.png)
N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide
Overview
Description
N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a derivative of benzothiazole and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide as an anticancer agent involves the inhibition of cell proliferation and induction of apoptosis. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been reported to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has been reported to be a fluorescent probe for the detection of thiols in biological systems. In vivo studies have not been conducted to determine the physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide in lab experiments include its potential as an anticancer agent and its use as a fluorescent probe for the detection of thiols in biological systems. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
For the study of N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide include the development of more efficient synthesis methods, the investigation of its potential as a photochromic material, and the determination of its physiological effects in vivo. In addition, further studies are needed to determine the toxicity and pharmacokinetics of this compound.
Scientific Research Applications
N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of thiols in biological systems. In materials science, this compound has been studied for its potential as a photochromic material.
properties
IUPAC Name |
N-(3-nitrophenyl)-2-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-16(19(26)22-12-6-5-7-14(10-12)24(27)28)29-20-23-15-9-8-13(11-17(15)30-20)21-18(25)4-2/h5-11,16H,3-4H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHMYJQROATOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NC3=C(S2)C=C(C=C3)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4104017.png)
![7-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104018.png)
![1-(4-methylphenyl)-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phthalazine](/img/structure/B4104023.png)



![ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4104049.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-iodo-6-methoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B4104050.png)
![3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104054.png)
![2-chloro-N-(4-{4-methyl-5-[(4-{[(4-methylphenyl)amino]carbonyl}benzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4104062.png)
![butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4104068.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4104095.png)
![N-2-adamantyl-4-[4-(2-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4104110.png)